REACTION_CXSMILES
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[F:1][C:2]1[CH:10]=[CH:9][C:8]2[N:7]([C:11]3[CH:16]=[CH:15][C:14]([F:17])=[CH:13][CH:12]=3)[C:6]3[CH2:18][CH2:19][N:20](C(OCC4C=CC=CC=4)=O)[CH2:21][C:5]=3[C:4]=2[CH:3]=1>C(OCC)(=O)C.CO.[Pd]>[F:1][C:2]1[CH:10]=[CH:9][C:8]2[N:7]([C:11]3[CH:12]=[CH:13][C:14]([F:17])=[CH:15][CH:16]=3)[C:6]3[CH2:18][CH2:19][NH:20][CH2:21][C:5]=3[C:4]=2[CH:3]=1
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Name
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8-fluoro-5- (p-fluorophenyl)-2-carbobenzoxy-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]-indole
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Quantity
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60 g
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Type
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reactant
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Smiles
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FC1=CC=2C3=C(N(C2C=C1)C1=CC=C(C=C1)F)CCN(C3)C(=O)OCC3=CC=CC=C3
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Name
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|
Quantity
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400 mL
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Type
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solvent
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Smiles
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C(C)(=O)OCC
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Name
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|
Quantity
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100 mL
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Type
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solvent
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Smiles
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CO
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Name
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Quantity
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10 g
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Type
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catalyst
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Smiles
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[Pd]
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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FILTRATION
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Details
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Catalyst was recovered by filtration
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Type
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CUSTOM
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Details
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the filtrate evaporated to solids in vacuo
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Type
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ADDITION
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Details
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treated
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Type
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DRY_WITH_MATERIAL
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Details
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dried (Na2SO4) and CH2Cl2
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Type
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DISTILLATION
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Details
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displaced with hexane by distillation to a final pot temperature of 70° C
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Type
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FILTRATION
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Details
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The white, crystalline product was recovered by filtration, 35.6 g, m.p. 126°-129° C.
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Reaction Time |
4 h |
Name
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|
Type
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|
Smiles
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FC1=CC=2C3=C(N(C2C=C1)C1=CC=C(C=C1)F)CCNC3
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |